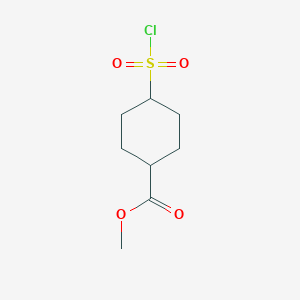

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

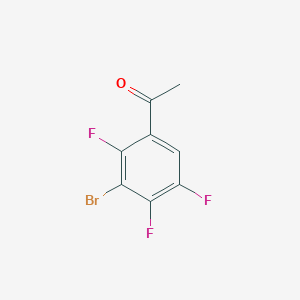

“Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate” is a chemical compound with the molecular formula C8H13ClO4S . It has a molecular weight of 240.71 . The compound is used in chemical synthesis studies .

Molecular Structure Analysis

The InChI code for “Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate” is 1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 . This indicates that the molecule contains 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The molecule contains a total of 27 bonds, including 14 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 sulfone .Physical And Chemical Properties Analysis

“Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate” is a sticky oil to semi-solid substance at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Cyclohexane Derivatives in Crystallography

Cyclohexane rings, a core component of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, are pivotal in crystallography for understanding molecular conformations. For instance, the study of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate revealed that cyclohexane rings adopt chair conformations, crucial for molecular stability and interactions (Rao et al., 1999).

Combustion Chemistry and Fuel Research

The simplest alkylated cyclohexane, methylcyclohexane, has been used extensively as a surrogate for cycloalkane components in fuels. Research on its combustion chemistry is vital for developing kinetic models for larger cycloalkanes and practical fuels, indicating potential applications in fuel efficiency and environmental impact assessments (Wang et al., 2014).

Polymer Science and Material Engineering

Cyclohexane and its derivatives play a significant role in polymer science, especially in the study of polymer blends and block copolymers. For instance, cyclohexane has been employed as a selective solvent in polystyrene:poly(methyl methacrylate) blends, affecting the removal and reorganization of polymer layers, which is critical in material engineering and design of polymer-based products (Harton et al., 2006).

Chemical Synthesis and Catalysis

Cyclohexene, a related compound, has been used in chemical synthesis, demonstrating the versatility of cyclohexane derivatives in creating complex organic molecules. This includes the carbonylation of cyclohexene to produce high yields of valuable esters using palladium(II) chloride–triphenylphosphine catalysts, showcasing applications in synthetic organic chemistry and catalysis (Yoshida et al., 1976).

Environmental Science and Coal Beneficiation

The transport and fate of 4-Methyl cyclohexane methanol (MCHM), used in coal beneficiation, highlights the environmental implications of cyclohexane derivatives. Studies focused on volatilization, sorption, and leaching mechanisms of MCHM in coal beneficiation plants suggest significant applications in environmental monitoring and management of chemical spills (He et al., 2015).

Safety and Hazards

“Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name |

methyl 4-chlorosulfonylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUVNXCLQYDOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | |

CAS RN |

2044713-64-4 |

Source

|

| Record name | methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)